molecular formula C6H11ClN2 B13536698 2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride

2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride

Cat. No.: B13536698
M. Wt: 146.62 g/mol
InChI Key: HAZZLAFYNLWWTL-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride is a chemical compound with a cyclopropane ring substituted with an aminoethyl group and a carbonitrile group The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl groups under controlled conditions. One common method involves the reaction of cyclopropane-1-carbonitrile with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aminoethyl derivatives.

Scientific Research Applications

2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-amino-1-cyclopropanecarbonitrile hydrochloride: Similar structure but lacks the aminoethyl group.

    2-amino-1-cyclopentene-1-carbonitrile: Contains a cyclopentene ring instead of a cyclopropane ring.

Uniqueness

2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride is unique due to the presence of both the aminoethyl and nitrile groups on a cyclopropane ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

2-(2-aminoethyl)cyclopropane-1-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(5)4-8;/h5-6H,1-3,7H2;1H

InChI Key

HAZZLAFYNLWWTL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C#N)CCN.Cl

Origin of Product

United States

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